Alpha-Terpineol

Description

This compound has been reported in Camellia sinensis, Callistemon citrinus, and other organisms with data available.

2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.

component of dettol; RN given refers to cpd without isomeric designation

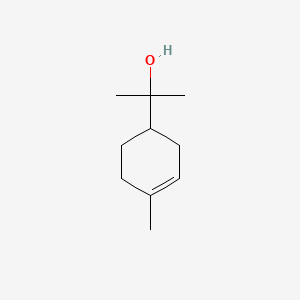

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Alpha-Terpineol: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Introduction: The Ubiquitous Monoterpenoid

Alpha-terpineol, a naturally occurring monocyclic terpene alcohol, is a significant contributor to the aroma and biological activity of numerous plant species.[1][2][3] Renowned for its pleasant lilac-like scent, it is a cornerstone ingredient in the fragrance, cosmetic, and flavor industries.[4][5][6] Beyond its sensory appeal, α-terpineol exhibits a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, making it a subject of intense interest for researchers and drug development professionals.[7][8][9][10] This guide provides an in-depth exploration of the natural origins of this compound, its distribution across the plant kingdom, its biosynthetic pathway, and the methodologies for its extraction and quantitative analysis.

Part 1: Natural Distribution of this compound in the Plant Kingdom

This compound is widely distributed throughout the plant kingdom, found in essential oils extracted from various plant parts, including leaves, stems, flowers, and fruits.[1][2][11] Its concentration can vary significantly depending on the plant species, geographical location, and harvesting time.

Prominent Plant Families and Species

Several plant families are particularly known for their high content of this compound:

-

Pinaceae (Pine Family): Pine trees are a primary natural source of this compound, which is a significant component of pine oil.[5] Species such as Pinus pinaster have been reported to contain high percentages of α-terpineol in their essential oils.[11]

-

Myrtaceae (Myrtle Family): This family boasts numerous species rich in this compound. Notably, Melaleuca alternifolia (Tea Tree) essential oil contains this compound as one of its key constituents, contributing to its well-documented antimicrobial properties.[12][13][14] Eucalyptus species also contain this compound.[1]

-

Lamiaceae (Mint Family): Many aromatic herbs in the mint family are significant sources of this compound.[15] This includes species like Marjoram (Origanum majorana), Clary Sage (Salvia sclarea), and Thyme (Thymus vulgaris).[11][16]

-

Rutaceae (Rue Family): Citrus species, particularly from the leaves of the bitter orange tree (Citrus aurantium), which yield petitgrain oil, are known sources of this compound.[17][18]

Quantitative Distribution of this compound in Selected Plant Species

The following table summarizes the concentration of this compound found in the essential oils of various plant species, providing a comparative overview for researchers.

| Plant Species | Family | Plant Part | α-Terpineol Concentration (% of Essential Oil) | Reference(s) |

| Origanum majorana | Lamiaceae | - | 73% | [11] |

| Pinus pinaster | Pinaceae | - | 67.3% | [11] |

| Salvia sclarea | Lamiaceae | - | 47.4% | [11] |

| Melaleuca alternifolia | Myrtaceae | Leaves | 3.11–4.66% | [12] |

| Thymus caespititius | Lamiaceae | - | 32.1% | [11] |

| Narcissus poeticus | Amaryllidaceae | Flower (Absolute) | 23.7% | [11] |

| Trembleya parviflora | Melastomataceae | - | 16.5% | [11] |

| Eucalyptus spp. | Myrtaceae | Leaves | >1% | [11] |

| Juniperus communis | Cupressaceae | - | >1% | [11] |

| Coriandrum sativum | Apiaceae | Seeds | Present | [19] |

| Lavandula angustifolia | Lamiaceae | Flowers | Present | [1][6] |

Part 2: Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that begins with the fundamental building blocks of isoprenoids. The pathway originates from geranyl pyrophosphate (GPP), a key intermediate in the terpene synthesis pathway.

The biosynthesis proceeds as follows:

-

Formation of the Terpinyl Cation: Geranyl pyrophosphate undergoes an enzyme-catalyzed cyclization, leading to the formation of a terpinyl cation intermediate. This reaction involves the release of the pyrophosphate group.[4]

-

Hydration: The terpinyl cation is then hydrolyzed, resulting in the formation of this compound.[4]

This pathway is a branch point for the synthesis of other monoterpenes, such as α-pinene and β-pinene.[4]

Sources

- 1. This compound: Nature's Fragrant Essence | Pine Tree Derivative For Perfumes [chemicalbull.com]

- 2. researchgate.net [researchgate.net]

- 3. metaphactory [semopenalex.org]

- 4. Terpineol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. foreverest.net [foreverest.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Alpha Terpineol Benefits: Aroma, Antimicrobial Uses [elchemy.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

- 18. General Properties of α-Terpineol_Chemicalbook [chemicalbook.com]

- 19. α-terpineol | The Fragrance Conservatory [fragranceconservatory.com]

chemical structure and stereoisomers of alpha-terpineol

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Alpha-Terpineol

Abstract

This compound, a naturally occurring monoterpene tertiary alcohol, is a significant compound in the fields of chemical research, pharmacology, and the fragrance industry. Its pleasant lilac-like aroma has made it a staple in consumer products, but its true scientific interest lies in its stereochemistry and diverse biological activities. This guide provides a detailed exploration of the chemical structure of this compound and a thorough analysis of its stereoisomers. It is intended for researchers, scientists, and drug development professionals, offering insights into the structural nuances that dictate its physicochemical properties and biological functions. The guide also presents a validated experimental protocol for the chiral separation of its enantiomers, a critical step for stereospecific research and development.

The Fundamental Architecture of this compound

This compound is the most common and commercially significant isomer among the terpineols, which also include the beta, gamma, and 4-terpineol isomers.[1][2] It is a monoterpenoid, meaning its carbon skeleton is derived from two isoprene units, and it possesses a hydroxyl functional group, classifying it as an alcohol.[3][4] This structure is foundational to its physical properties and chemical reactivity.

Molecular Structure and Nomenclature

The molecular formula of this compound is C₁₀H₁₈O.[5][6] Its systematic IUPAC name is 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol .[5][7] The structure consists of a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group. Specifically, in this compound, there is a double bond in the cyclohexene ring and a tertiary alcohol group attached to the isopropyl substituent.[4][8]

Key Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application. The tertiary alcohol group and the cyclic structure influence its solubility, boiling point, and stability. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [5][6] |

| Molar Mass | 154.25 g/mol | [1][5] |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | [5][7] |

| CAS Number (Racemate) | 98-55-5 | [1][7] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Floral, lilac-like | [4][9] |

| Boiling Point | ~217–219 °C | [1] |

| Water Solubility | 2.4 g/L | [1] |

Stereoisomerism: The Chiral Nature of this compound

The biological and pharmacological significance of many molecules is deeply rooted in their three-dimensional structure. This compound is a chiral molecule, existing as a pair of enantiomers due to the presence of an asymmetric carbon atom.

The Chiral Center

The source of chirality in the this compound molecule is the carbon atom at position 1 of the cyclohexene ring (C1), which is bonded to four different substituent groups:

-

A hydrogen atom.

-

The C(CH₃)=CH portion of the ring.

-

The CH₂-CH₂ portion of the ring.

-

The C(CH₃)₂OH (hydroxyisopropyl) group.

This single chiral center means that this compound exists as two non-superimposable mirror images, known as enantiomers.[10]

The (R) and (S) Enantiomers

The two enantiomers of this compound are designated according to the Cahn-Ingold-Prelog (CIP) priority rules:

The (+) and (-) designations refer to their optical activity, indicating that they rotate plane-polarized light in opposite directions (dextrorotatory and levorotatory, respectively). While both enantiomers are found in nature, commercially available this compound is often a racemic mixture, meaning it contains equal amounts of the (R) and (S) forms.[1][15]

Sources

- 1. acs.org [acs.org]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. Chemistry of α-Terpineol | PPTX [slideshare.net]

- 5. This compound | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. α-Terpineol [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Terpineol - Wikipedia [en.wikipedia.org]

- 10. Answered: per. Indicate the number of chiral centers (asymmetric carbons) in the this compound molecule | bartleby [bartleby.com]

- 11. (+)-ALPHA-TERPINEOL | 7785-53-7 [chemicalbook.com]

- 12. Showing Compound (R)-alpha-Terpineol (FDB014552) - FooDB [foodb.ca]

- 13. guidechem.com [guidechem.com]

- 14. (L)-alpha-terpineol | C10H18O | CID 443162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. General Properties of α-Terpineol_Chemicalbook [chemicalbook.com]

The Analytical Fingerprint of a Fragrance: A Technical Guide to the Spectroscopic Analysis of Alpha-Terpineol

In the intricate world of natural products, the structural elucidation of a molecule is the cornerstone of its scientific exploration and application. Alpha-terpineol, a monoterpenoid alcohol, is a prominent example, celebrated for its pleasant lilac-like aroma and its presence in essential oils like pine and petitgrain.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its spectroscopic signature is paramount for identification, quality control, and further derivatization. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of structural chemistry and analytical science.

The Molecular Blueprint: Unveiling the Structure of this compound

This compound possesses the molecular formula C10H18O, which corresponds to a degree of unsaturation of two.[3][4] This indicates the presence of either two rings, one ring and one double bond, two double bonds, or one triple bond. Through a combination of spectroscopic techniques, its structure is confirmed as 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol.[5] This structure features a cyclohexene ring, a tertiary alcohol, and two methyl groups, one on the ring and two attached to the carbinol carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed insight into the molecular framework of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with deshielded protons appearing at higher chemical shifts.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H | The broadness of this signal is due to hydrogen bonding and exchange. Its chemical shift can vary with concentration and solvent. |

| =CH- | ~5.4 | Singlet (broad) | 1H | This signal corresponds to the vinylic proton on the cyclohexene ring, indicating the presence of a double bond.[6] |

| -CH- (on ring) | ~2.0 | Multiplet | 1H | This complex signal arises from the proton on the carbon adjacent to the double bond and the isopropyl group. |

| -CH₂- (on ring) | ~1.2 - 2.1 | Multiplets | 6H | These overlapping multiplets represent the three methylene groups within the cyclohexene ring. |

| -C(CH₃)₂ | ~1.2 | Singlet | 6H | The two methyl groups attached to the tertiary alcohol carbon are chemically equivalent, resulting in a single, strong singlet.[7] |

| =C-CH₃ | ~1.7 | Singlet | 3H | This singlet corresponds to the methyl group attached to the double bond in the cyclohexene ring. |

Experimental Protocol: ¹H NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Data Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling patterns (multiplicities) to assign the signals to the specific protons in the this compound molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Insights |

| C (quaternary, with -OH) | ~72 | This downfield signal is characteristic of a carbon attached to an oxygen atom (the tertiary alcohol). |

| =C (quaternary, with -CH₃) | ~134 | Represents the quaternary carbon atom in the double bond. |

| =CH | ~121 | Corresponds to the tertiary carbon atom in the double bond. |

| -CH (on ring) | ~45 | The signal for the methine carbon in the ring. |

| -CH₂ (on ring) | ~23, 26, 31 | These signals correspond to the three methylene carbons in the cyclohexene ring. |

| -C(CH₃)₂ | ~27 | The two equivalent methyl carbons attached to the tertiary alcohol carbon. |

| =C-CH₃ | ~24 | The methyl carbon attached to the double bond. |

Experimental Protocol: ¹³C NMR Spectroscopy of this compound

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Similar to ¹H NMR, tune and shim the instrument for optimal field homogeneity.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the FID using a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift scale using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Data Analysis: Identify the number of unique carbon signals and use their chemical shifts to assign them to the respective carbon atoms in the this compound structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Alkanes (-CH, -CH₂, -CH₃) |

| C-H Stretch (sp²) | 3100 - 3000 | Medium | Alkene (=CH) |

| C=C Stretch | 1680 - 1640 | Medium | Alkene (C=C) |

| C-O Stretch | 1200 - 1000 | Strong | Alcohol (C-O) |

Experimental Protocol: IR Spectroscopy of this compound

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.[8]

-

Instrument Setup: Place the sample holder in the IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates or the solvent-filled cell. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands in the spectrum and correlate them with the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique.

The molecular ion peak (M⁺) for this compound at m/z 154 is often weak or absent in the EI mass spectrum due to the instability of the tertiary alcohol, which readily undergoes dehydration.[9] A prominent peak is observed at m/z 136, corresponding to the loss of a water molecule ([M-H₂O]⁺).[9] Other significant fragments include:

| m/z | Proposed Fragment | Significance |

| 121 | [M-H₂O-CH₃]⁺ | Loss of a methyl group from the dehydrated ion.[6] |

| 93 | [C₇H₉]⁺ | Further fragmentation, possibly a tropylium-like ion. |

| 59 | [C₃H₇O]⁺ | Cleavage at the carbon bearing the hydroxyl group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation.[6] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method Development:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Develop a temperature program that provides good separation of this compound from any impurities. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Development:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

Data Acquisition and Analysis: Inject the sample into the GC-MS system. The separated components from the GC column will enter the mass spectrometer. Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern. The obtained spectrum can be compared with library spectra for confirmation.[10]

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound is a prime example of how different analytical techniques provide complementary information to build a complete picture of a molecule's structure. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. For scientists in research and development, mastering the interpretation of this multi-faceted spectroscopic data is essential for the confident identification, characterization, and utilization of this important natural product.

References

- ResearchGate. (n.d.).

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2021). Ginger As The Natural Source Of α -Terpineol Which Can Scavenge The Free Radicals Through Thermal And Photo Reactions. [https://www.rjpbcs.com/pdf/2021/12(2)/[8].pdf]([Link]8].pdf)

- Spectroscopy Online. (2017). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS.[Link]

- ResearchGate. (n.d.).

- SlideShare. (2016). Chemistry of α-Terpineol.[Link]

- ResearchGate. (n.d.). Mass spectrum of α-Terpineol with Retention Time (RT)= 5.948.[Link]

- The Royal Society of Chemistry. (2020).

- NIST WebBook. (n.d.). L-α-Terpineol.[Link]

- NIST WebBook. (n.d.). α-Terpineol.[Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0004043).[Link]

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000822).[Link]

- Quora. (n.d.).

- PubChem. (n.d.). This compound.[Link]

- ResearchGate. (2021). Challenges and Opportunities for the Analysis of Terpenes in Cannabis.[Link]

- PE Polska. (n.d.). Analysis of Terpenes.[Link]

- ACS Publications. (2019).

- YouTube. (2022).

- Scribd. (n.d.). Lecture Structure Of-A Terpineol.[Link]

- NIST WebBook. (n.d.). α-Terpineol.[Link]

- Wikipedia. (n.d.). Terpineol.[Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0001458).[Link]

- NIST WebBook. (n.d.). L-α-Terpineol.[Link]

- NIST WebBook. (n.d.). α-Terpineol.[Link]

- ResearchGate. (n.d.). Functionalized pinols: C-13 and H-1 NMR spectra assignments and structures.[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemistry1.quora.com [chemistry1.quora.com]

- 5. This compound | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. rsc.org [rsc.org]

- 8. α-Terpineol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Alpha-Terpineol: A Technical Guide for Researchers

Foreword: Beyond the Aroma

Alpha-terpineol, a monocyclic monoterpene alcohol, is renowned for its pleasant lilac-like aroma, making it a staple in the fragrance and cosmetics industries. However, its significance extends far beyond its scent. A growing body of scientific evidence has illuminated a diverse range of biological activities, positioning this compound as a promising candidate for therapeutic development. This in-depth technical guide provides a comprehensive overview of the known biological activities and therapeutic potential of this compound, with a focus on its underlying mechanisms of action and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological applications of this versatile natural compound.

Unveiling the Pharmacological Profile of this compound

This compound exhibits a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] These properties are attributed to its unique chemical structure and its ability to interact with various cellular and molecular targets.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases. This compound has demonstrated significant antioxidant potential by acting as a free radical scavenger and inhibiting lipid peroxidation.[4]

Mechanism of Action: The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing their reactivity. This action helps to protect cells and tissues from oxidative damage. Studies have shown that this compound can effectively scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, common indicators of antioxidant capacity.[5][6] Furthermore, in animal models of cerebral ischemia, this compound has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus.[4]

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep the DPPH solution in a dark container to prevent degradation.[7]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of various concentrations of the this compound solution to different wells.

-

Add a fixed volume of the DPPH solution to each well.[8]

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

-

Data Analysis:

Quantitative Data Summary: Antioxidant Activity of this compound

| Assay | Test System | Result | Reference |

| DPPH | In vitro | Low activity | [5] |

| ORAC | In vitro | 2.72 µmol Trolox equiv./µmol | [5] |

| ABTS | In vitro | IC50 of 71.1 ± 1.1 µg/ml (for a plant extract containing this compound) | [10] |

Anti-inflammatory Effects: Calming the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[11]

Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11] By suppressing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the production of these inflammatory mediators.[1][13]

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Preparation:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Drug Administration:

-

Administer this compound (at various doses), a vehicle control (e.g., saline), or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[14]

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection using a plethysmometer.[14]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) by subtracting the baseline volume from the volume at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[16]

-

Quantitative Data Summary: Anti-inflammatory Activity of this compound

| Model | Animal | Dose | Effect | Reference |

| Carrageenan-induced paw edema | Rat | 20 mg/kg/h (infusion) | Reduction of edema to ~20% when pre-treated | [17] |

Anticancer Properties: A Potential Ally in Oncology

Emerging research has highlighted the potential of this compound as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[18] Its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.

Mechanism of Action: this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. It can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis.[19] Additionally, this compound can induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[8][20] The inhibition of the NF-κB pathway also contributes to its anticancer effects, as NF-κB is known to promote cell survival and proliferation in many cancers.[1][12]

Signaling Pathway: this compound-Induced Apoptosis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight. [12]2. Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent). [12] * Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. [12]4. Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. [21] * Measure the absorbance at approximately 570 nm using a microplate reader. [21]5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Quantitative Data Summary: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| NCI-H69 | Small Cell Lung Carcinoma | 0.26 mM | [8] |

| HCT-116 | Colorectal Cancer | Sensitive | [8] |

| HCT-8 | Colorectal Cancer | Sensitive | [8] |

| RPMI 8226/S | Myeloma | Sensitive | [8] |

| HeLa | Cervical Cancer | 12.46 µg/mL | [22] |

| MCF-7 | Breast Cancer | 33.0 ± 5.4 μg/mL | [23] |

| K562 | Chronic Myeloid Leukemia | 181-588 µM | [5] |

Antimicrobial Efficacy: A Natural Defense Against Pathogens

This compound has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making it a potential natural alternative to synthetic antimicrobial agents. [24] Mechanism of Action: The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. [25]Its lipophilic nature allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components. [13]This disruption of membrane integrity ultimately results in microbial cell death. Electron microscopy studies have shown that this compound can cause morphological changes in bacteria, including cell wall and membrane rupture. [24] Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

-

Preparation of Materials:

-

Prepare a stock solution of this compound.

-

Prepare sterile broth medium appropriate for the test microorganism.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard). [22]2. Assay Procedure:

-

In a 96-well microplate, perform serial twofold dilutions of the this compound stock solution in the broth medium. [22] * Inoculate each well with the standardized microbial suspension.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only). [22]3. Incubation and Reading:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. [22] Quantitative Data Summary: Antimicrobial Activity of this compound

-

| Microorganism | Type | MIC Value | Reference |

| Escherichia coli | Bacterium | 0.78 µL/mL | [24] |

| Salmonella enteritidis | Bacterium | 1.56 µL/mL | [24] |

| Staphylococcus aureus | Bacterium | 0.7% | |

| Candida albicans | Fungus | 10 mg/mL | |

| Candida glabrata | Fungus | 10 mg/mL | |

| Candida krusei | Fungus | 10 mg/mL |

Neuroprotective Potential: Shielding the Nervous System

Preclinical studies suggest that this compound possesses neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases and ischemic brain injury.

Mechanism of Action: The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory activities. By reducing oxidative stress and inflammation in the brain, it can help protect neurons from damage and death. [16]In a rat model of cerebral ischemia, this compound treatment was shown to improve spatial memory and reduce hippocampal lipid peroxidation. [4]Another study in a zebrafish model of Parkinson's disease demonstrated that this compound could reduce oxidative stress, lipid accumulation, and apoptosis, while improving locomotor function.

Experimental Workflow: Morris Water Maze for Spatial Memory

Caption: Workflow for the Morris Water Maze test to assess spatial learning and memory.

Experimental Protocol: Morris Water Maze

-

Apparatus:

-

A circular pool filled with opaque water.

-

A submerged escape platform hidden from view.

-

Prominent visual cues placed around the room. [1]2. Training:

-

Rats are placed in the pool from different starting positions and allowed to swim until they find the hidden platform.

-

Training is typically conducted over several days with multiple trials per day. [1][24]3. Treatment:

-

Administer this compound or a vehicle control to the animals according to the study design.

-

-

Probe Trial:

-

After the training phase, the platform is removed, and the rat is allowed to swim for a set period.

-

The time spent in the quadrant where the platform was previously located is recorded as a measure of spatial memory. [1][24]5. Data Analysis:

-

Analyze parameters such as escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial.

-

Quantitative Data Summary: Neuroprotective Activity of this compound

| Model | Animal | Dose | Effect | Reference |

| Transient cerebral ischemia | Rat | 100 mg/kg | Significantly improved spatial learning and reduced hippocampal MDA levels | |

| Alzheimer's disease model | Rat | 100 mg/kg | Improved long-term memory, increased neuron count, and decreased amyloid plaques | |

| Parkinson's disease model | Zebrafish larvae | 0.05-1 µM | Enhanced locomotor function, improved AChE activity, and reduced oxidative stress |

Future Directions and Therapeutic Promise

The extensive preclinical evidence for the diverse biological activities of this compound underscores its significant therapeutic potential. Its ability to target multiple pathways involved in inflammation, cancer, microbial infections, and neurodegeneration makes it an attractive candidate for further investigation.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of this compound in humans for various disease indications.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing and delivery systems.

-

Synergistic Combinations: Investigating the synergistic effects of this compound with other natural compounds or conventional drugs could lead to more effective therapeutic strategies.

-

Formulation Development: Developing novel formulations to enhance the bioavailability and targeted delivery of this compound will be essential for its clinical translation.

References

- Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. Anticancer research, 30(6), 1911–1919.

- Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: A potential anticancer agent which acts through suppressing NF-κB signalling. Anticancer Research, 30(6), 1911-1919.

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- Candrasari, A., Sismindari, S., & Murti, Y. B. (2017). Cytotoxicity of α-terpineol in HeLa cell line and its effects to apoptosis and cell cycle. Indonesian Journal of Cancer Chemoprevention, 8(1), 21-26.

- Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods--a review. International journal of food microbiology, 94(3), 223–253.

- Candrasari, A., Sismindari, S., & Murti, Y. B. (2018). The effect of a-terpineol on cell cycle, apoptosis and Bcl-2 family protein expression of breast cancer cell line MCF-7. Indonesian Journal of Pharmacy, 29(3), 136-143.

- Li, L., Li, Z. W., Wei, Q., & Gao, Y. Q. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Journal of oleo science, 63(10), 1023–1029.

- Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-κB signalling. Anticancer research, 30(6), 1911–1919.

- Gali-Muhtasib, H., Hmadi, R., Kareh, M., Tohme, R., & Darwiche, N. (2008). Cell death mechanisms of plant-derived anticancer drugs: beyond apoptosis. Apoptosis, 13(12), 1447–1463.

- Pinto, E., Vale-Silva, L., Cavaleiro, C., & Salgueiro, L. (2009). Antifungal activity of the clove essential oil from Syzygium aromaticum on Candida, Aspergillus and dermatophyte species. Journal of medical microbiology, 58(Pt 11), 1454–1462.

- Li, L., Li, Z. W., Wei, Q., & Gao, Y. Q. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Journal of oleo science, 63(10), 1023–1029.

- Abcam. (n.d.). MTT assay protocol.

- Bicas, J. L., Neri-Numa, I. A., Ruiz, A. L., De Carvalho, J. E., & Pastore, G. M. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. Food and Chemical Toxicology, 49(7), 1610-1615.

- Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. Anticancer research, 30(6), 1911–1919.

- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.

- Moghimi, A., Gharedaghi, A., & Rezaei, M. (2016). Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats. Iranian journal of basic medical sciences, 19(12), 1327.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations in caspases. Journal of medical genetics, 46(8), 497-510.

- Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations in caspases. Journal of medical genetics, 46(8), 497-510.

- Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-κB signalling. Anticancer research, 30(6), 1911–1919.

- Li, L., Li, Z. W., Wei, Q., & Gao, Y. Q. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Journal of oleo science, 63(10), 1023–1029.

- Sarathbabu, S., Gnanapoongothai, T., Sathiya, S., & Elango, V. (2025). Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. Neurochemical Research, 1-14.

- Liu, W., Li, Y., Chen, Y., & Li, X. (2026, January 3). α-terpineol induces apoptosis in melanoma cells and its underlying mechanism.

- BenchChem. (n.d.). DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.

- Moghimi, A., Gharedaghi, A., & Rezaei, M. (2016). Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats. Iranian journal of basic medical sciences, 19(12), 1327.

- Reed, M. J., & Damiano, E. R. (2000). Effect of alpha-trinositol on carrageenan-induced rat paw edema and lowering of interstitial fluid pressure. European journal of pharmacology, 395(3), 241–247.

- Li, L., Li, Z. W., Wei, Q., & Gao, Y. Q. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Journal of oleo science, 63(10), 1023–1029.

- Wu, T., Qu, F., & He, X. (2019). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Food Science & Nutrition, 7(8), 2636-2645.

- Crunkhorn, S., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British journal of pharmacology, 42(3), 392–402.

- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.

- Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations in caspases. Journal of medical genetics, 46(8), 497-510.

- Thermo Fisher Scientific. (n.d.).

- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.

- Liu, W., Li, Y., Chen, Y., & Li, X. (2026, January 3). α-terpineol induces apoptosis in melanoma cells and its underlying mechanism.

- Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of applied microbiology, 88(2), 308-316.

- Sarathbabu, S., Gnanapoongothai, T., Sathiya, S., & Elango, V. (2025). Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. Neurochemical Research, 1-14.

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227-1254.

- Sarathbabu, S., Gnanapoongothai, T., Sathiya, S., & Elango, V. (2025). Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. Neurochemical Research, 1-14.

- Getino-Melián, M., & Rios, R. (2019).

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- de Oliveira, D. R., Leal, P. C., de Souza, A. C. B., de Carvalho, R. B. F., de Almeida, A. C. C., de Oliveira, G. A. L., ... & de Almeida, R. N. (2012). This compound as Antitumor Candidate in Pre-Clinical Studies. Current pharmaceutical design, 18(35), 5645-5654.

- Candrasari, A., Sismindari, S., & Murti, Y. B. (2018). The effect of a-terpineol on cell cycle, apoptosis and Bcl-2 family protein expression of breast cancer cell line MCF-7. Indonesian Journal of Pharmacy, 29(3), 136-143.

- BenchChem. (n.d.). DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.

- Khaleel, C., Tabanca, N., & Buchbauer, G. (2018). α-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry, 16(1), 349-361.

- Chen, Y., Zhang, L. L., Wang, W., & Wang, G. (2023). Recent updates on bioactive properties of α-terpineol. Journal of Essential Oil Research, 35(5), 449-462.

- Bicas, J. L., Neri-Numa, I. A., Ruiz, A. L., De Carvalho, J. E., & Pastore, G. M. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. Food and Chemical Toxicology, 49(7), 1610-1615.

- Khaleel, C., Tabanca, N., & Buchbauer, G. (2018). α-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry, 16(1), 349-361.

- Khaleel, C., Tabanca, N., & Buchbauer, G. (2018). α-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry, 16(1), 349-361.

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. carrageenan induced paw: Topics by Science.gov [science.gov]

- 6. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of alpha-trinositol on carrageenan-induced rat paw edema and lowering of interstitial fluid pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

physical and chemical properties of alpha-terpineol

An In-Depth Technical Guide to the Physicochemical Properties of Alpha-Terpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound (α-terpineol) is a naturally occurring monocyclic terpene alcohol that stands as a cornerstone in the realms of flavor, fragrance, and increasingly, pharmacology.[1][2][3] As the most prevalent of four isomers, it is isolated from various essential oils, including those of pine and petitgrain.[2][4][5] Characterized by its pleasant, lilac-like aroma, α-terpineol's utility extends far beyond perfumery.[2][5][6] Its versatile solvent properties, low toxicity, and a growing portfolio of bioactive functions—including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects—have positioned it as a molecule of significant interest for drug development and advanced material science.[2][3][7][8]

This guide offers a comprehensive exploration of the core physical and chemical properties of α-terpineol. It is designed to provide researchers and drug development professionals with the foundational knowledge required to effectively harness this compound in experimental and applied settings. We will delve into its structural and stereochemical nuances, thermodynamic properties, chemical reactivity, and the analytical methodologies essential for its characterization.

Section 1: Core Physical and Spectroscopic Properties

This compound is typically a colorless, viscous liquid at room temperature, though it can exist as a white solid with a low melting point.[9] Its distinct lilac or pine-like scent is one of its most defining characteristics.[2]

Physicochemical Data Summary

The fundamental physical and chemical properties of α-terpineol are summarized below for quick reference. These values are critical for designing purification schemes, formulation strategies, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [4][5][9][10] |

| Molar Mass | 154.25 g/mol | [4][5][9][10] |

| Appearance | Colorless liquid or white low-melting solid | [5][9] |

| Odor | Pleasant, lilac-like, piney | [2][4][6] |

| Boiling Point | 214–219 °C (at 1013 hPa) | [4][5][7] |

| Melting Point | 31–35 °C | [7] |

| Density | ~0.93 g/cm³ (at 20-25 °C) | [2][4][7] |

| Refractive Index (n20/D) | 1.480–1.486 | [7] |

| Vapor Pressure | 0.03–0.04 mmHg (at 20-24 °C) | [9] |

| Water Solubility | Sparingly soluble (~2.4 g/L) | [4][5] |

| Organic Solvent Solubility | Highly soluble in ethanol, diethyl ether, and other organic solvents.[2][7] | [2][7] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of α-terpineol.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z 154 is often weak or absent due to the instability of the tertiary alcohol.[11] A characteristic fragmentation pattern includes the loss of a water molecule (H₂O), leading to a prominent peak at m/z 136.[11] Other significant fragments correspond to the loss of an isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of α-terpineol displays characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching of the tertiary alcohol group.[12] C-H stretching vibrations are observed around 2963-2922 cm⁻¹, and a C-O stretching band appears near 1159 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. Key signals include a broad singlet for the olefinic proton around δ 5.38 ppm and a singlet for the hydroxyl proton.[12] The methyl groups on the isopropyl moiety attached to the hydroxyl-bearing carbon appear as distinct singlets, while the methyl group on the cyclohexene ring also produces a singlet.[12][13]

-

¹³C NMR: The carbon spectrum confirms the presence of 10 carbon atoms. Characteristic signals include those for the quaternary carbon bearing the hydroxyl group (~72.5 ppm) and the two olefinic carbons of the double bond (~120.4 ppm and ~133.7 ppm).[12]

-

Section 2: Chemical Structure and Reactivity

Molecular Structure and Isomerism

This compound is a monocyclic monoterpenoid alcohol.[6] Its structure consists of a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[6] The defining features of the α-isomer are a double bond between C1 and C2 of the ring and a hydroxyl group on the tertiary carbon of the isopropyl side chain.[4][6]

Terpineol exists in several isomeric forms, with α-terpineol being the most common and commercially significant.[2][4] The primary isomers differ in the position of the double bond and the hydroxyl group.

Caption: The four common isomers of terpineol.

Stereochemistry

The C4 carbon atom of α-terpineol is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-(+)-α-terpineol and (S)-(−)-α-terpineol.[5] Both enantiomers are found in nature.[5] The commercially available product is often a racemic mixture, particularly when produced synthetically.[5] The specific rotation ([α]D) is a key parameter for distinguishing between the enantiomers, with the d-form exhibiting a positive rotation and the l-form a negative one.[10]

Chemical Reactivity and Stability

Understanding the reactivity of α-terpineol is crucial for its handling, storage, and application in synthesis.

-

Stability: As a tertiary alcohol, α-terpineol is susceptible to dehydration under acidic conditions, which can lead to the formation of various terpene hydrocarbons like limonene and terpinolene.[7] It is, however, relatively stable under neutral or basic conditions.[7]

-

Reactivity with Oxidants: The double bond and the tertiary alcohol group are reactive sites. Strong oxidizing agents can cleave the double bond or oxidize the molecule.

-

Hydrogenation: The double bond can be readily reduced through catalytic hydrogenation to yield dihydrocarveol. This reaction is a common method for confirming the presence of a single double bond.[14]

-

Esterification: The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives, often catalyzed by enzymes (lipases), to form α-terpinyl esters.[7] These esters are valuable fragrance and flavor compounds in their own right.

Section 3: Synthesis and Purification

While α-terpineol is a natural product, industrial demand necessitates its large-scale synthesis.

Industrial Synthesis

The most common industrial synthesis route involves the acid-catalyzed hydration of α-pinene, a major component of turpentine oil.[4][7] This process typically proceeds in two steps: α-pinene is first hydrated to form crystalline terpin hydrate, which is then partially dehydrated to yield a mixture of terpineol isomers, with α-terpineol being the major product.[7]

Caption: Industrial synthesis of α-terpineol from α-pinene.

An alternative pathway starts from limonene, which undergoes Markovnikov addition with an acid, followed by hydrolysis to produce α-terpineol.[4]

Purification Methods

Purification of synthesized or extracted α-terpineol is critical for achieving the high purity required for pharmaceutical or fine chemical applications.

-

Fractional Distillation: Given its relatively high boiling point, fractional distillation under reduced pressure is a standard method to separate α-terpineol from other terpenes and reaction byproducts.

-

Column Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is effective.[15][16] A common mobile phase is a mixture of petroleum ether and ethyl acetate, which allows for the separation of α-terpineol from less polar hydrocarbons and more polar diols.[15][16]

Section 4: Analytical Methodologies

Accurate identification and quantification of α-terpineol are essential for quality control, pharmacokinetic studies, and mechanistic investigations.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for analyzing α-terpineol.[9] Its volatility and thermal stability make it an ideal candidate for GC analysis. The choice of capillary column is critical; polar columns like those with a polyethylene glycol (WAX) stationary phase are often used to achieve good separation from other terpenes and isomers.[17]

Experimental Protocol: GC-MS Analysis of α-Terpineol in an Essential Oil Matrix

This protocol outlines a standard workflow for the qualitative and quantitative analysis of α-terpineol.

1. Sample Preparation:

- Dilute the essential oil sample in a suitable organic solvent (e.g., ethanol, hexane) to a final concentration within the calibrated range of the instrument (typically 10-100 ppm).

- Add an appropriate internal standard (e.g., 2-octanol, geraniol-d6) for accurate quantification.[17]

- Filter the resulting solution through a 0.22 µm syringe filter before injection.[18]

2. GC-MS Instrumentation and Conditions:

- System: Gas chromatograph coupled to a quadrupole mass spectrometer.[17]